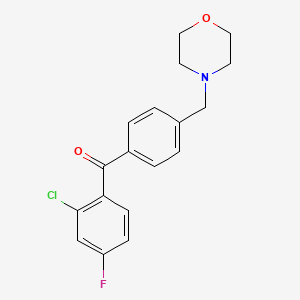
2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluoro-4’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17ClFNO2. It is known for its unique structural features, which include a benzophenone core substituted with chloro, fluoro, and morpholinomethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-4’-morpholinomethyl benzophenone typically involves multi-step organic reactions. One common method starts with the chlorination of 2-chloro-4-fluorotoluene under high-pressure ultraviolet lamp irradiation to introduce the chlorine atom. This is followed by hydrolysis and nitration reactions to obtain the desired benzophenone derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
2-Chloro-4-fluoro-4’-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzophenone core can undergo redox reactions under appropriate conditions.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce complex biaryl compounds .
科学的研究の応用
2-Chloro-4-fluoro-4’-morpholinomethyl benzophenone has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties.
Material Science: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-4-fluoro-4’-morpholinomethyl benzophenone involves its interaction with molecular targets through its functional groups. The chloro and fluoro substituents can participate in various chemical interactions, while the morpholinomethyl group can enhance solubility and bioavailability. These interactions can modulate biological pathways and lead to specific effects .
類似化合物との比較
Similar Compounds
4-Chloro-2-fluorobenzenemethanol: Shares similar chloro and fluoro substituents but differs in the functional groups attached to the benzene ring.
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide: Contains similar chloro and fluoro groups but has different functional groups and applications.
Uniqueness
2-Chloro-4-fluoro-4’-morpholinomethyl benzophenone is unique due to its combination of chloro, fluoro, and morpholinomethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-17-11-15(20)5-6-16(17)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHKUIFUYYLTFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642650 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-47-3 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














